

# Psoralen-C2 CEP vs. Amotosalen: A Comparative Guide for Pathogen Inactivation

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Compound of Interest		
Compound Name:	Psoralen-c 2 cep	
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#### A Note on Comparability:

A direct comparison between Psoralen-C2 CEP and amotosalen for the purpose of pathogen inactivation in blood products is not feasible based on currently available scientific literature and commercial information. While both are psoralen derivatives, their intended applications appear to be vastly different.

- Amotosalen is the active compound in the FDA and CE-marked INTERCEPT™ Blood System, a well-established technology for pathogen reduction in platelet and plasma components. Extensive research and clinical data support its use in transfusion medicine.
- Psoralen-C2 CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a chemical reagent, specifically a phosphoramidite, used for the synthesis of modified oligonucleotides[1][2][3][4][5]. Its application lies in laboratory research, enabling the site-specific incorporation of a psoralen molecule into a DNA or RNA strand. This is valuable for studies on DNA cross-linking, DNA repair mechanisms, and other molecular biology applications[6]. There is no evidence to suggest that Psoralen-C2 CEP is used or has been developed for large-scale pathogen inactivation of blood products for transfusion.

Therefore, this guide will provide a comprehensive overview of amotosalen for pathogen inactivation, a topic for which there is a wealth of experimental data.





## Amotosalen-Based Pathogen Inactivation: The INTERCEPT™ Blood System

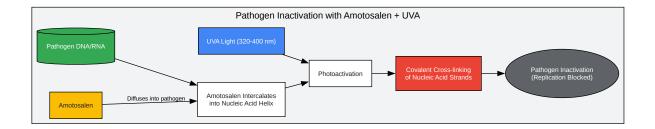
Amotosalen, in conjunction with ultraviolet A (UVA) light, forms the basis of the INTERCEPT™ Blood System, a proactive measure to enhance the safety of transfused blood components by inactivating a broad range of pathogens[7][8].

#### **Mechanism of Action**

The pathogen inactivation process with amotosalen and UVA light is a photochemical reaction that targets the nucleic acids (DNA and RNA) of pathogens[9][10][11]. The mechanism can be broken down into the following steps:

- Intercalation: Amotosalen, a synthetic psoralen, is a small, planar molecule that can readily cross cellular and viral membranes. Once inside a pathogen or a leukocyte, it intercalates into the helical regions of DNA and RNA[7][12].
- Photoactivation and Covalent Bonding: Upon illumination with UVA light (320-400 nm), the
  intercalated amotosalen becomes activated. This activation leads to the formation of
  covalent bonds with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid
  strands[11][13].
- Cross-linking: With continued UVA exposure, a second photoreaction can occur, resulting in
  the formation of interstrand cross-links. These cross-links effectively prevent the separation
  of the nucleic acid strands, thereby blocking replication, transcription, and repair
  mechanisms[11][12]. This ultimately renders the pathogen incapable of causing infection and
  inactivates residual donor leukocytes, which can help prevent transfusion-associated graftversus-host disease (TA-GVHD)[8][14].





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Mechanism of Amotosalen-based pathogen inactivation.

## **Pathogen Inactivation Efficacy**

The INTERCEPT Blood System has demonstrated high efficacy in inactivating a wide array of pathogens, including viruses, bacteria, and parasites. The level of inactivation is typically measured as a log reduction factor (LRF), which represents the difference in the infectious titer before and after treatment[15].



Pathogen Category	Pathogen	Mean Log Reduction (Plasma)	Mean Log Reduction (Platelets)
Enveloped Viruses	Human Immunodeficiency Virus (HIV-1)	≥6.2	>5.7
Hepatitis B Virus (HBV)	≥4.4	>4.6	
Hepatitis C Virus (HCV)	≥4.5	>5.0	-
West Nile Virus (WNV)	>6.9	>6.5	-
SARS-CoV-2	>3.32	Not specified	-
Non-Enveloped Viruses	Hepatitis A Virus (HAV)	Resistant	Resistant
Parvovirus B19	~2.1	~2.1	
Gram-Positive Bacteria	Staphylococcus aureus	>6.2	>6.6
Streptococcus pyogenes	Not specified	>6.8	
Bacillus cereus (vegetative)	Not specified	>5.5	
Gram-Negative Bacteria	Escherichia coli	>6.4	>6.4
Klebsiella pneumoniae	>6.0	>5.6	_
Yersinia enterocolitica	≥6.6	>5.9	
Spirochetes	Treponema pallidum (Syphilis)	≥5.4	6.8 - 7.0



Borrelia burgdorferi (Lyme disease)	≥9.9	>6.9	
Parasites	Plasmodium falciparum (Malaria)	>6.5	>6.5
Trypanosoma cruzi (Chagas disease)	>6.7	>6.7	
Babesia microti	≥4.9	≥4.9	-

Note: Data compiled from multiple sources[14][15][16][17][18]. Log reduction values can vary based on the specific experimental conditions.

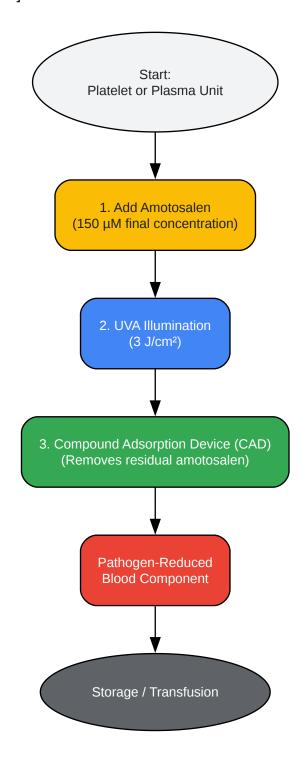
## Experimental Protocol: The INTERCEPT™ Blood System Workflow

The process for pathogen inactivation of platelets or plasma using the INTERCEPT™ Blood System generally follows these steps[7][19]:

- Component Preparation: A unit of apheresis or pooled buffy coat platelets, or a unit of plasma is prepared according to standard blood banking procedures.
- Amotosalen Addition: A precise volume of amotosalen solution is aseptically added to the blood component. The final concentration of amotosalen is typically 150 µM[7][20].
- UVA Illumination: The blood component containing amotosalen is then transferred to a specialized illumination bag and placed in a UVA illumination device. It is exposed to a controlled dose of UVA light (approximately 3 J/cm²) for a defined period[7][19].
- Compound Adsorption Device (CAD): Following illumination, the treated blood component is
  passed through a compound adsorption device (CAD). The CAD contains a resin that
  removes residual amotosalen and its free photoproducts to minimize any potential patient
  exposure[7][21].
- Final Product and Storage: The final pathogen-reduced blood component is then transferred to a storage container and is ready for transfusion. Pathogen-reduced platelets can be



stored for up to 7 days[22].



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Workflow of the INTERCEPT Blood System.

## **Impact on Blood Component Quality**



While amotosalen treatment is highly effective for pathogen inactivation, it can have some effects on the quality and function of platelets and plasma.

#### Platelets:

Numerous studies have investigated the in vitro and in vivo effects of amotosalen/UVA treatment on platelets. Generally, treated platelets exhibit signs of increased storage lesion compared to untreated platelets[12].

Parameter	Effect of Amotosalen/UVA Treatment
Platelet Aggregation	Reduced response to agonists like collagen and thrombin[23].
Corrected Count Increment (CCI)	1-hour and 24-hour CCIs are often lower compared to conventional platelets[22][24].
Platelet Survival	Accelerated clearance from circulation has been observed in some studies[23].
Apoptosis Markers	Increased expression of pro-apoptotic proteins like Bak[23].
Metabolism	Increased glucose consumption and lactate production[12].
Protein Profile	Alterations in the platelet proteome have been reported, with changes in proteins related to catalytic activity and binding capacity[12][25]. For instance, Platelet Endothelial Aggregation Receptor 1 (PEAR-1) levels were found to be decreased[25].
Clinical Efficacy	Despite the observed in vitro changes and lower CCIs, large clinical trials like the SPRINT trial have shown that amotosalen-treated platelets are hemostatically equivalent to conventional platelets for the prevention of bleeding in thrombocytopenic patients[24][26][27].



#### Plasma:

The photochemical treatment has a lesser impact on the protein composition of plasma compared to the cellular components of platelets. Studies have shown that while there are some reductions in the activity of certain coagulation factors, the levels generally remain within the therapeutic range[28]. Proteomic analyses have not detected major alterations in the plasma protein expression pattern following treatment[10].

### **Signaling Pathways and Other Cellular Effects**

Research has indicated that amotosalen/UVA treatment can induce p38 MAPK activation and caspase-3 cleavage in platelets, contributing to the observed increase in apoptosis[23]. Furthermore, the treatment can lead to the shedding of Glycoprotein Ib (GpIb), a key receptor for platelet adhesion[23]. It has also been shown that psoralen and UVA light can directly affect cell signaling by altering the packing of the plasma membrane, which can impact pathways like the phosphatidylinositol 3-kinase (PI3K) signal transduction[9].

In conclusion, while "Psoralen-C2 CEP" is a valuable tool for specific laboratory research, amotosalen is the relevant psoralen compound for clinical pathogen inactivation in blood products. The amotosalen-based INTERCEPT™ Blood System provides a robust method for enhancing blood safety, with well-documented efficacy and a clinically acceptable impact on the quality of platelets and plasma.

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